Aureusimine A, also known as tyrvalin, is a cyclic dipeptide secondary metabolite produced by the bacterium Staphylococcus aureus. [, , , , ] It is a member of the aureusimine family, which also includes the structurally similar compounds phevalin (aureusimine B) and leuvalin. [, , ] These pyrazinone natural products are synthesized by a highly conserved, non-ribosomal peptide synthetase (NRPS) named AusA. [, , , , ] While the exact biological function of aureusimines remains elusive, research suggests a potential role in S. aureus virulence and its interactions with the host. [, , , , ]
Aureusimine A is synthesized by Staphylococcus aureus through nonribosomal peptide synthesis, specifically via the action of nonribosomal peptide synthetases. These enzymes facilitate the assembly of amino acids into peptide chains without the involvement of ribosomes, distinguishing them from ribosomal peptide synthesis. The biosynthetic pathway for aureusimine A involves two key proteins: AusA and AusB. AusA is a dimodular nonribosomal peptide synthetase that incorporates L-Valine and L-Tyrosine into the compound, while AusB acts as a phosphopantetheinyl transferase, modifying AusA post-translationally .
The synthesis of aureusimine A can be achieved through both natural biosynthetic pathways and synthetic chemistry. The natural synthesis involves culturing Staphylococcus aureus strains, such as the Newman strain, under specific conditions that promote the production of aureusimine A. The cells are typically grown in tryptic soy broth, followed by extraction with organic solvents like ethyl acetate. The extracted compounds are then analyzed using high-performance liquid chromatography (HPLC) to isolate aureusimine A .
In laboratory settings, chemical synthesis methods have been adapted from related compounds, such as Phevalin. These methods involve multiple steps including extraction, purification, and characterization through chromatographic techniques . The detailed synthetic route for aureusimine A includes:
Aureusimine A features a unique bicyclic structure typical of pyrazinones. Its molecular formula is C₁₃H₁₁N₃O, with a molecular weight of approximately 229.25 g/mol. The structural representation includes:
The compound's structural characteristics can be elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its functional groups and connectivity .
The biosynthesis of aureusimine A involves several key reactions facilitated by the AusA enzyme complex:
These reactions highlight the enzymatic specificity and efficiency in synthesizing complex natural products from simple amino acid precursors.
The mechanism of action for aureusimine A is not fully elucidated but is believed to involve interactions with host cellular pathways that may enhance bacterial survival or virulence. Research indicates that aureusimines may modulate immune responses or influence biofilm formation in Staphylococcus aureus.
Aureusimine A exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC-MS are employed to assess purity and stability over time, ensuring consistent quality for research applications .
Aureusimine A has potential applications in various scientific fields:
Staphylococcus aureus is a formidable Gram-positive bacterial pathogen responsible for diverse infections ranging from superficial skin abscesses to life-threatening conditions like endocarditis and sepsis [2] [8]. Beyond its primary virulence factors (e.g., toxins, adhesins), S. aureus produces specialized secondary metabolites through non-ribosomal biosynthetic pathways. These metabolites serve as strategic tools for environmental adaptation, host interaction, and niche colonization. Among these, the aureusimines—small cyclic dipeptides—represent a critical class of molecules synthesized by a conserved nonribosomal peptide synthetase (NRPS) machinery unique to staphylococci [1] [10].
Nonribosomal peptide synthetases (NRPSs) are multi-modular enzymatic assembly lines that synthesize structurally complex peptides without ribosomal involvement. Unlike ribosomal synthesis, NRPSs incorporate diverse substrates—including non-proteinogenic amino acids—enabling chemical diversity critical for biological activity [1] [4]. In bacteria, NRPS-derived products often function as:
In S. aureus, the sole NRPS system is encoded by the ausAB operon. This operon is universally conserved across all sequenced strains, suggesting non-redundant functional importance [1] [6]. The ausA gene encodes a bimodular NRPS (277 kDa) with a canonical A1-T1-C-A2-T2-R domain architecture:
The ausB gene encodes a phosphopantetheinyl transferase (PPTase) essential for activating apo-AusA by attaching cofactor arms to T domains [4]. This pathway synthesizes three aureusimines: phevalin (aureusimine A), tyrvalin (B), and leuvalin (C). Phevalin dominates under physiological conditions, constituting >85% of total aureusimine output in host-mimicking environments [1] [3]. Functionally, aureusimines modulate intracellular survival and immune evasion:
Table 1: Key NRPS-Derived Virulence Factors in S. aureus
NRPS Product | Enzyme | Amino Acid Substrates | Biological Function |
---|---|---|---|
Aureusimine A | AusAB (bimodular) | Phe + Val | Phagosomal escape, host cell death |
Aureusimine B | AusAB (bimodular) | Tyr + Val | Minor role in virulence |
Aureusimine C | AusAB (bimodular) | Leu + Val | Low abundance, function unclear |
Aureusimine A (C14H18N2O2), originally named phevalin, was first isolated from Streptomyces sp. in 1998 as a calpain inhibitor [7]. Its biosynthetic origin in S. aureus remained elusive until 2010, when genomic mining identified the ausAB operon as responsible for aureusimine production. This discovery was independently confirmed by the Magarvey and Fischbach research groups using comparative metabolomics of wild-type and ΔausAB mutants [6] [10].
Structurally, aureusimine A is a diketopiperazine featuring a pyrazinone core formed by cyclization of L-phenylalanine and L-valine. Its biosynthesis proceeds via:
Taxonomically, the ausAB operon is conserved within Staphylococcus species associated with human niches:
Host microenvironment dictates substrate preference:
Table 2: Taxonomic Distribution of Aureusimine Production in Staphylococci
Species | ausAB Homolog Presence | Aureusimine Production | Ecological Niche |
---|---|---|---|
Staphylococcus aureus | Yes (100% conservation) | Yes (Phevalin dominant) | Human nares, skin |
Staphylococcus epidermidis | Yes (~54% identity) | Yes | Human skin |
Staphylococcus capitis | Yes | Yes | Human scalp, nares |
Staphylococcus lugdunensis | Yes | Yes | Human perineum, wound sites |
Staphylococcus saprophyticus | No | No | Urinary tract |
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